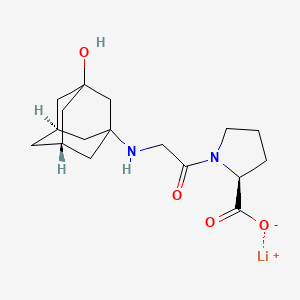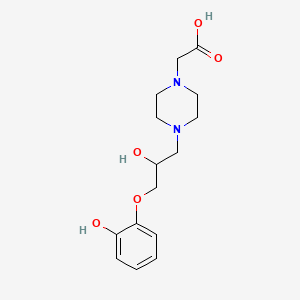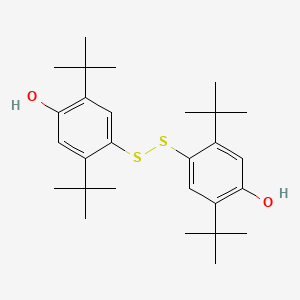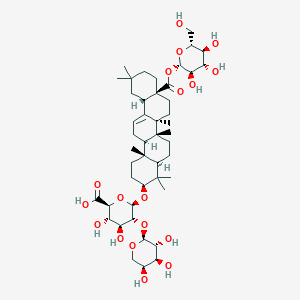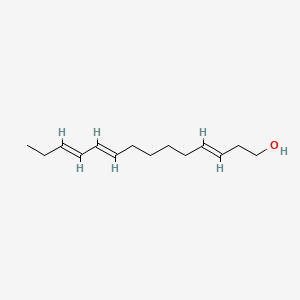
3E, 9E, 11E-tetradecatrien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3E, 9E, 11E-tetradecatrien-1-ol is an organic compound with the molecular formula C14H24O It is characterized by the presence of three conjugated double bonds and a hydroxyl group at the terminal carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3E, 9E, 11E-tetradecatrien-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyunsaturated fatty acids, followed by selective reduction and hydroxylation . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3E, 9E, 11E-tetradecatrien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of tetradecatrienal or tetradecatrienoic acid.
Reduction: Formation of tetradecanol.
Substitution: Formation of tetradecatrienyl halides or esters.
Aplicaciones Científicas De Investigación
3E, 9E, 11E-tetradecatrien-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane fluidity.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and bio-based materials.
Mecanismo De Acción
The mechanism of action of 3E, 9E, 11E-tetradecatrien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3E, 9E, 11E-tetradecatrien-1-yl acetate: Similar structure but with an acetate group instead of a hydroxyl group.
3E, 11E-tetradecadien-1-ol: Lacks one double bond compared to 3E, 9E, 11E-tetradecatrien-1-ol.
Uniqueness
This compound is unique due to its three conjugated double bonds and terminal hydroxyl group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H24O |
|---|---|
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(3E,9E,11E)-tetradeca-3,9,11-trien-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,11-12,15H,2,7-10,13-14H2,1H3/b4-3+,6-5+,12-11+ |
Clave InChI |
RYGDFSMKQQGRNI-JHHIBIJLSA-N |
SMILES isomérico |
CC/C=C/C=C/CCCC/C=C/CCO |
SMILES canónico |
CCC=CC=CCCCCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



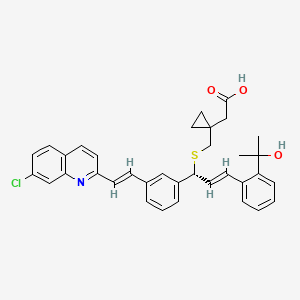

![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

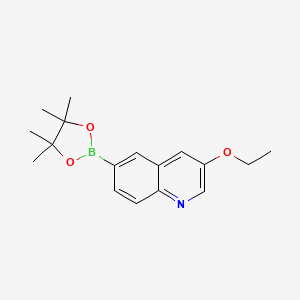
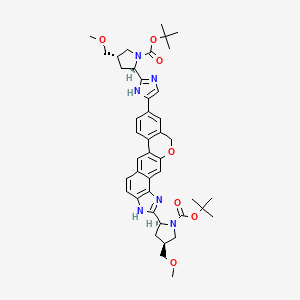

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
